Calcium thioglycolate trihydrate

Catalog No.
S1898320
CAS No.
65208-41-5
M.F
C4H6CaO4S2
M. Wt
222.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calcium thioglycolate trihydrate

CAS Number

65208-41-5

Product Name

Calcium thioglycolate trihydrate

IUPAC Name

calcium;2-sulfanylacetate

Molecular Formula

C4H6CaO4S2

Molecular Weight

222.3 g/mol

InChI

InChI=1S/2C2H4O2S.Ca/c2*3-2(4)1-5;/h2*5H,1H2,(H,3,4);/q;;+2/p-2

InChI Key

CNYFJCCVJNARLE-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])S.C(C(=O)[O-])S.O.O.O.[Ca+2]

Canonical SMILES

C(C(=O)[O-])S.C(C(=O)[O-])S.[Ca+2]

Preparation of Thioglycolic Acid Solutions:

Calcium thioglycolate trihydrate serves as a precursor for preparing standard solutions of thioglycolic acid (TGA) [1]. These solutions find use in capillary electrophoresis (CE) for the determination of TGA concentration in cosmetic products [1]. Capillary electrophoresis is an analytical technique for separating and analyzing charged molecules.

Source

[1] Calcium thioglycolate crystallized, = 98.0 RT [CAS 65208-41-5] ()

Calcium thioglycolate trihydrate is a chemical compound with the molecular formula C2H2CaO2S3H2O\text{C}_2\text{H}_2\text{CaO}_2\text{S}\cdot 3\text{H}_2\text{O} and a molar mass of approximately 184.23 g/mol. It is a calcium salt derived from thioglycolic acid, specifically the trihydrate form, characterized by its white crystalline powder appearance. This compound is primarily recognized for its role as a reducing agent and is commonly utilized in depilatory products due to its ability to break disulfide bonds in keratin, the structural protein in hair .

Data:

  • A study by the National Institute for Occupational Safety and Health (NIOSH) reported that occupational exposure to calcium thioglycolate can cause respiratory problems and asthma.
Typical of thioglycolates:

  • Reduction of Disulfide Bonds: It effectively reduces disulfide bonds in proteins, allowing for hair removal or alteration of hair structure.
  • Formation of Complexes: The compound can form complexes with metal ions, which are useful in analytical chemistry for detecting metals like iron and silver .
  • Oxidation: Under certain conditions, calcium thioglycolate can oxidize to form dithiodiglycolic acid, indicating its potential as a reducing agent .

The general reaction involving calcium thioglycolate can be represented as:

2 HSCH2COOH+O SCH2COOH 2+H2O\text{2 HSCH}_2\text{COOH}+\text{O}\rightarrow \text{ SCH}_2\text{COOH }_2+\text{H}_2\text{O}

Calcium thioglycolate trihydrate exhibits significant biological activity, particularly as a depilatory agent. It works by hydrolyzing the disulfide bonds in keratin, leading to the weakening and eventual removal of hair. This mechanism is similar to that of other thioglycolates and has made it a popular choice in cosmetic formulations for hair removal . Additionally, due to its reducing properties, it may influence various biochemical pathways involving protein structures.

Calcium thioglycolate trihydrate can be synthesized through several methods:

  • Neutralization Reaction: Reacting calcium hydroxide with thioglycolic acid yields calcium thioglycolate:
    Ca OH 2+HSCH2COOHCa SCH2COO +2H2O\text{Ca OH }_2+\text{HSCH}_2\text{COOH}\rightarrow \text{Ca SCH}_2\text{COO }+2\text{H}_2\text{O}
    This method typically results in the formation of the trihydrate by crystallization from aqueous solutions.
  • Direct Precipitation: Mixing solutions of calcium salts with thioglycolate salts under controlled conditions can also produce calcium thioglycolate trihydrate.

Calcium thioglycolate trihydrate has several applications across various fields:

  • Cosmetics: Primarily used in depilatory creams and lotions for hair removal.
  • Analytical Chemistry: Employed as a reagent for metal ion detection due to its ability to form stable complexes.
  • Biotechnology: Utilized in laboratory settings for preparing culture media that require reducing environments .

Research on calcium thioglycolate trihydrate has focused on its interactions with biological systems and other chemicals:

  • Skin Sensitization: Studies indicate that it may cause allergic reactions upon skin contact, necessitating caution during handling .
  • Metal Ion Complexation: Interaction studies have shown that it can effectively chelate metal ions, which aids in various analytical procedures .

Several compounds share similarities with calcium thioglycolate trihydrate, particularly within the class of thioglycolates. Here is a comparison highlighting its unique features:

CompoundFormulaUnique Features
Calcium ThioglycolateC2H2CaO2S3H2O\text{C}_2\text{H}_2\text{CaO}_2\text{S}\cdot 3\text{H}_2\text{O}Used primarily for hair removal; less soluble than potassium salt.
Sodium ThioglycolateC2H3NaO2S\text{C}_2\text{H}_3\text{NaO}_2\text{S}More soluble; commonly used in perm solutions and as a reducing agent.
Potassium ThioglycolateC2H3KO2S\text{C}_2\text{H}_3\text{KO}_2\text{S}Higher solubility and effectiveness as a reducing agent compared to calcium salt.
Ammonium ThioglycolateC2H6NOS\text{C}_2\text{H}_6\text{NOS}Used in permanent waving; reacts differently due to ammonium presence.

Calcium thioglycolate's unique properties include its lower solubility and specific applications in cosmetic formulations compared to its sodium and potassium counterparts.

The synthesis of calcium thioglycolate trihydrate has evolved significantly since its earliest preparations in the mid-nineteenth century. The foundational methodology established by Carius in 1862 represented the first systematic approach to thioglycolic acid synthesis, employing monochloroacetic acid and potassium hydrogen sulfide in aqueous medium [1]. This pioneering work laid the groundwork for subsequent developments in thioglycolic acid chemistry and its metal salt derivatives.

The most extensively documented historical approach became known as the Klason-Carlson process, which involved the reaction of sodium or potassium chloroacetate with alkali metal hydrosulfide in aqueous medium [2] [3]. This methodology proved particularly suitable for commercial applications due to its relative simplicity and consistent product formation. The process operates through nucleophilic substitution mechanisms wherein the hydrosulfide anion displaces the chloride from the chloroacetic acid derivative, forming the thioglycolic acid salt directly.

An alternative historical route involved the preparation of thioglycolic acid via the intermediate formation of Bunte salts. This two-step methodology first required the reaction of sodium thiosulfate with chloroacetic acid to produce the corresponding Bunte salt, followed by hydrolysis to yield the free thioglycolic acid [3]. The reaction sequence proceeds as follows: ClCH₂CO₂H + Na₂S₂O₃ → Na[O₃S₂CH₂CO₂H] + NaCl, followed by Na[O₃S₂CH₂CO₂H] + H₂O → HSCH₂CO₂H + NaHSO₄. While this approach offered certain advantages in terms of intermediate stability, the requirement for additional purification steps and the formation of by-products limited its commercial adoption.

A particularly innovative historical synthesis methodology involved the use of alpha-sodio-sodium acetate with elemental sulfur at elevated temperatures ranging from 100 to 250 degrees Celsius in aromatic hydrocarbon solvents [4]. This approach offered several advantages including the utilization of elemental sulfur as an economical reagent and the avoidance of intermediate oxidation steps that were problematic in earlier methods. The process demonstrated that direct sulfur incorporation could be achieved under controlled thermal conditions, producing thioglycolic acid salts in high yields while minimizing the formation of deleterious by-products such as thiodiglycolic acid.

The development of elevated pressure methodologies represented another significant advancement in historical synthesis approaches. These methods employed mixtures of monochloroacetic and dichloroacetic acids with sodium hydrosulfide under pressures exceeding 250 pounds per square inch gauge [5]. This approach proved particularly valuable because it eliminated the requirement for pure monochloroacetic acid as starting material, allowing the use of technical-grade chloroacetic acid mixtures that were more economically accessible for industrial applications.

PropertyValueReference Citation
Molecular FormulaC₂H₁₀CaO₅S [6] [7]
Molecular Weight (g/mol)186.24 [6] [7]
CAS Number65208-41-5 [6] [7]
AppearanceFine crystalline powder [8] [9]
ColorWhite [6] [7]
OdorCharacteristic/odorless [10] [11]
Melting Point (°C)270-280 [6] [7]
pH11-12 [11]
Solubility in Water (g/L at 25°C)70 [6]
Stability Temperature (°C)Stable at room temperature [11]
Decomposition Temperature (°C)Above 95 (water loss), Above 220 (decomposition) [11]

Modern Optimization of Alkaline Earth Metal Salt Formation

Contemporary approaches to calcium thioglycolate trihydrate synthesis have benefited from systematic optimization studies that have identified critical parameters affecting both yield and product quality. Modern methodologies focus on precise control of reaction conditions to maximize conversion efficiency while minimizing unwanted side reactions and by-product formation.

Temperature optimization studies have demonstrated that alkaline earth metal salt formation proceeds most efficiently within specific thermal ranges. For calcium thioglycolate synthesis, optimal temperatures typically range between 90 and 125 degrees Celsius, though lower temperature processes operating between 10 and 50 degrees Celsius have shown particular advantages for certain applications [12] [13]. Higher reaction temperatures generally increase conversion rates and reduce reaction times, but must be balanced against potential thermal decomposition of sensitive intermediates or products.

Pressure optimization has emerged as a critical factor in modern synthesis methodologies, particularly for processes utilizing mixed chloroacetic acid feeds. Elevated pressures ranging from 250 to 360 pounds per square inch gauge have proven essential for achieving high yields when employing dichloroacetic acid-containing feed mixtures [5]. The elevated pressure conditions facilitate the reaction by maintaining optimal concentrations of reactive species and preventing the loss of volatile components during the synthesis process.

The stoichiometric optimization of reactant ratios has received considerable attention in modern synthetic approaches. Studies have established that molar ratios of alkaline earth metal compounds to organic acid precursors of 2.04:1 or higher are necessary to drive reactions to completion and achieve maximum yields [13]. This excess of metal compound serves multiple functions including neutralization of acidic by-products, compensation for side reactions, and provision of sufficient driving force for complete conversion of organic precursors.

Solvent system optimization has demonstrated the superiority of aqueous media for most calcium thioglycolate synthesis applications. Aqueous systems provide excellent solubility for both reactants and products while facilitating heat transfer and enabling precise pH control [12]. The aqueous environment also supports the formation of the desired trihydrate crystal form through controlled hydration processes.

Modern catalyst and promoter systems have evolved to include hydroxide and halogen salts of metal ions that facilitate alkaline earth metal salt formation [12]. These catalytic systems operate by providing reactive metal centers that enhance the nucleophilic substitution reactions while maintaining appropriate pH conditions for optimal product formation.

Atmospheric control during synthesis and subsequent processing steps has proven critical for maintaining product quality and preventing decomposition. Inert gas atmospheres, particularly during drying operations conducted at temperatures between 100 and 180 degrees Celsius, prevent oxidative degradation and maintain the integrity of the trihydrate crystal structure [13].

ParameterOptimal RangeEffect on YieldReference Citation
Temperature Range (°C)90-125 (alkaline earth salts), 10-50 (calcium sulfate reference)Higher temperature increases conversion rate [12] [13]
Pressure (psig)250-360 (for high pressure methods)Elevated pressure improves yield from mixed feeds [5]
Reaction Time15 minutes - 60 minutesLonger time ensures complete reaction [12]
pH Range11-12 (for calcium thioglycolate)Basic conditions favor salt formation [11]
Molar Ratio (Metal:Acid)≥2.04:1 (for alkaline earth metal compounds)Excess metal compound drives reaction completion [13]
Solvent SystemAqueous medium preferredAqueous medium provides good solubility [12]
Catalyst/PromoterHydroxide/halogen salt of metal ionPromotes metal salt formation [12]
Atmosphere ControlInert gas for drying (100-180°C)Prevents decomposition during drying [13]

Purification Techniques for Trihydrate Crystallization

The purification and crystallization of calcium thioglycolate trihydrate requires specialized techniques to ensure the formation of high-quality crystals with the correct hydration state. The trihydrate form, containing three water molecules per formula unit, represents the thermodynamically stable form under normal atmospheric conditions and requires careful control of crystallization parameters to maintain this hydration level.

Controlled crystallization techniques represent the primary methodology for obtaining high-purity calcium thioglycolate trihydrate. The process typically involves the preparation of a saturated aqueous solution at elevated temperature, followed by controlled cooling to induce crystal formation [14]. The cooling rate must be carefully controlled to promote the formation of fine crystalline powder with uniform particle size distribution. Rapid cooling can lead to the formation of amorphous precipitates or poorly formed crystals, while excessively slow cooling may result in the growth of large crystals with incorporated impurities.

Recrystallization from water serves as the standard purification method for achieving research-grade purity levels exceeding 98.5 percent [14]. The process involves complete dissolution of crude calcium thioglycolate in hot water, followed by filtration to remove insoluble impurities, and subsequent controlled cooling to precipitate pure crystals. The recrystallization process effectively removes metal ion impurities, residual chloride from synthesis reactions, and organic contaminants while maintaining the trihydrate crystal structure.

Temperature-controlled precipitation methods have proven particularly effective for optimizing crystal morphology and controlling particle size distribution. Precise temperature control within ranges of 10 to 50 degrees Celsius allows for the systematic manipulation of nucleation and growth rates [15]. Lower temperatures tend to favor nucleation over crystal growth, resulting in smaller, more uniform particles, while higher temperatures within the optimal range promote crystal growth and can improve crystal perfection.

Humidity-controlled environments play a crucial role in maintaining the trihydrate form during crystallization and subsequent handling. The stability of the trihydrate structure depends on the maintenance of appropriate water vapor pressure in the surrounding atmosphere [16]. Studies of similar hydrated compounds have demonstrated that controlled humidity conditions are essential for preventing dehydration during processing and storage operations.

Solvent selection methods take advantage of the unique solubility characteristics of calcium thioglycolate trihydrate to achieve selective crystallization. The compound exhibits good solubility in water (70 grams per liter at 25 degrees Celsius) but very limited solubility in organic solvents such as alcohol, chloroform, ether, petroleum ether, and benzene [6]. This solubility profile enables the use of mixed solvent systems for purification, where initial dissolution in water followed by the gradual addition of miscible organic solvents can induce controlled precipitation.

Filtration and washing techniques are essential for removing residual impurities and achieving the desired water content in the final product. Cold water washing effectively removes soluble impurities including excess metal salts, unreacted starting materials, and by-products while preserving the trihydrate crystal structure [17]. The washing conditions must be carefully controlled to prevent dissolution of product crystals while ensuring complete removal of contaminants.

Water content control represents a critical aspect of trihydrate purification, as the final product must contain between 26.0 and 32.0 percent water by weight to maintain the trihydrate stoichiometry [17]. This water content corresponds to three water molecules per calcium thioglycolate unit and is essential for maintaining crystal stability and product performance characteristics. Analytical methods including thermogravimetric analysis and Karl Fischer titration are typically employed to verify the correct hydration state.

TechniqueConditionsCrystal QualityWater Content ControlReference Citation
Controlled CrystallizationSlow cooling from saturated solutionFine crystalline powder formation26.0-32.0% water in trihydrate form [14]
Recrystallization from WaterDissolution in hot water, cooling to precipitateHigh purity crystals (≥98.5%)Maintains three water molecules per formula unit [14]
Temperature-Controlled PrecipitationPrecise temperature control (10-50°C range)Controlled morphology and sizeTemperature affects hydration state [15]
Humidity-Controlled EnvironmentControlled water vapor pressure for hydrate formationStable trihydrate form maintenanceCritical for trihydrate stability [16]
Solvent Selection MethodWater as primary solvent, limited solubility in organicsSelective crystallization of desired formSolvent choice affects hydration [6]
Filtration and WashingCold water washing to remove impuritiesRemoval of metal ion impuritiesWashing conditions preserve hydration [17]

pH-Dependent Solubility in Aqueous Systems

Calcium thioglycolate trihydrate exhibits distinctive solubility characteristics that are fundamentally influenced by pH conditions in aqueous systems. The compound demonstrates moderate water solubility of 70 grams per liter at 25°C under standard conditions [1] [2] [3] [4]. This solubility behavior is intrinsically linked to the ionization state of both the thiol functional group and the carboxylate moiety within the molecular structure.

The pH-solubility relationship reveals critical insights into the compound's behavior across different aqueous environments. At neutral to slightly acidic conditions, corresponding to pH values between 6.5 and 7.5, calcium thioglycolate trihydrate maintains optimal stability in aqueous solution [5]. Under these conditions, the compound exists predominantly in its molecular form, with minimal ionization of the thiol group, which possesses a typical pKa value around 3.7 for thioglycolic acid derivatives [6].

Alkaline conditions substantially modify the solubility and reactivity profile. When the pH exceeds 11, the system experiences enhanced thiol group reactivity due to increased formation of thiolate anions [7]. The deprotonation of the thiol group under highly alkaline conditions (pH >11) results in the formation of the more reactive thiolate species, which exhibits greater nucleophilicity and enhanced propensity for oxidation reactions. This pH-dependent behavior is particularly significant for applications involving chemical shearing processes, where alkaline buffers such as potassium chloride-sodium hydroxide systems at pH 12.0-12.5 substantially enhance the wool-severing properties of calcium thioglycolate solutions [7].

The compound's buffering capacity contributes to its stability in aqueous systems. Solutions prepared at 1% concentration (weight/volume) in water typically exhibit pH values ranging from 11.0 to 12.0 at 20°C [5] [8]. Similarly, more dilute solutions at 10 grams per liter demonstrate pH values between 11 and 12 [1] [9]. This inherent alkalinity arises from the basic nature of the calcium salt and the weak acidic character of the thioglycolic acid component.

Ionic strength effects play a significant role in determining solubility behavior. The presence of additional electrolytes can influence the activity coefficients of the dissolved species and subsequently affect the apparent solubility. Research on related thioglycolate salts, particularly sodium thioglycolate, has demonstrated that solubility increases with rising temperature in polar protic solvents such as water and alcohols [10]. This temperature-dependent solubility behavior suggests that calcium thioglycolate trihydrate likely follows similar thermodynamic principles.

Solvent compatibility studies reveal limited solubility in organic solvents. The compound exhibits very slight solubility in alcohols and chloroform, while remaining practically insoluble in non-polar solvents such as ether, petroleum ether, and benzene [2] [3]. This solubility pattern reflects the ionic character of the calcium salt and the polar nature of both the carboxylate and thiol functional groups.

pH RangeSolubility BehaviorDominant SpeciesReactivity Level
6.5-7.5Stable, 70 g/LMolecular formLow
8.0-10.0Enhanced dissolutionPartial thiolate formationModerate
>11.0Maximum reactivityThiolate anion dominantHigh
<6.0Reduced solubilityProtonated speciesMinimal

Thermal Decomposition Pathways and Kinetic Analysis

The thermal decomposition of calcium thioglycolate trihydrate follows a multi-stage process characterized by distinct temperature ranges and specific degradation mechanisms. Comprehensive thermogravimetric analysis reveals a complex decomposition pathway that initiates with dehydration processes and progresses through several intermediate stages before reaching complete thermal degradation.

Initial dehydration stages occur below 110°C, involving the loss of water of crystallization from the trihydrate structure [11]. This process results in the formation of anhydrous calcium thioglycolate while maintaining the basic molecular framework. The dehydration typically proceeds through two distinct phases: initial water loss occurring around 120°C with approximately 12.6% mass loss, followed by additional dehydration at 170°C [12].

The primary decomposition phase commences at temperatures between 220°C and 280°C, representing the onset of significant structural breakdown [13] [11]. During this critical temperature range, the organic matrix undergoes extensive thermal degradation, producing calcium oxide, various sulfur oxides, and carbon dioxide as primary decomposition products. The decomposition temperature onset has been specifically identified at 250°C under standard atmospheric conditions [14].

Kinetic analysis of the thermal decomposition reveals first-order degradation kinetics for the primary decomposition phase. Studies on structurally related calcium carboxylate salts indicate that thermal stability decreases exponentially with increasing aliphatic chain length [11]. For calcium thioglycolate trihydrate, the activation energy for the decomposition process can be estimated to range between 150-200 kJ/mol, based on analogous calcium salt systems.

The decomposition mechanism involves multiple concurrent pathways. The primary route includes decarboxylation reactions that liberate carbon dioxide while forming intermediate calcium-containing species. Simultaneously, the thiol functional group undergoes oxidative degradation, producing hydrogen sulfide and various sulfur oxide species [14]. The overall decomposition can be represented by the following simplified reaction scheme:

Ca(SCH₂COO)₂·3H₂O → CaO + CaCO₃ + CO₂ + H₂S + SO₂ + H₂O

Hazardous decomposition products generated during thermal breakdown include carbon monoxide, hydrogen sulfide, sulfur dioxide, and carbon dioxide [14]. These gaseous products pose significant safety considerations during high-temperature processing or in fire scenarios. The evolution of hydrogen sulfide is particularly concerning due to its high toxicity and characteristic odor.

Atmospheric effects significantly influence the decomposition pathway. Under inert atmospheric conditions (nitrogen or argon), the decomposition proceeds primarily through pyrolytic mechanisms with reduced oxidation of sulfur-containing species. Conversely, in oxidative atmospheres (air or oxygen), enhanced oxidation of both the organic framework and sulfur functional groups occurs, leading to different product distributions and potentially altered decomposition temperatures.

Comparative analysis with related calcium salts reveals that calcium thioglycolate trihydrate exhibits intermediate thermal stability. Calcium carbonate formation represents a common final degradation product for many calcium carboxylate systems, with subsequent calcium carbonate decomposition occurring at temperatures exceeding 760°C [12]. The presence of sulfur functionality introduces additional complexity compared to simple carboxylate salts, resulting in the generation of sulfur-containing volatile products.

Temperature Range (°C)Mass Loss (%)Primary ProcessKey Products
25-12012.6Initial dehydrationH₂O vapor
120-17014.4Secondary dehydrationH₂O vapor
170-220MinimalStructural reorganizationCrystal modifications
220-28040-60Primary decompositionCaO, CO₂, SO₂, H₂S
280-76015-25Secondary decompositionContinued gas evolution
>76010-15Carbonate decompositionCaO, CO₂

Redox Behavior and Thiol Group Reactivity

The redox chemistry of calcium thioglycolate trihydrate is fundamentally governed by the reactivity of the thiol functional group, which serves as the primary site for electron transfer processes and oxidation reactions. The compound exhibits complex redox behavior that encompasses multiple mechanistic pathways, each characterized by distinct kinetic parameters and environmental dependencies.

Thiol oxidation mechanisms proceed through several distinct pathways depending on the oxidizing agent and reaction conditions. The most common oxidation pathway involves the formation of disulfide bonds through the coupling of two thiol groups, generating dithiodiglycolic acid as the primary oxidation product [15]. This reaction follows second-order kinetics with respect to the thiol concentration and demonstrates significant pH dependence, with optimal rates occurring at pH values between 8 and 10 where thiolate anion formation is favored [15] [7].

Metal-catalyzed oxidation represents a particularly important aspect of the compound's redox behavior. Transition metal ions, especially iron(III) and copper(II), dramatically enhance the rate of thiol oxidation through catalytic cycles involving metal-thiolate complex formation [16] [17]. The presence of even trace amounts of these metal ions can increase oxidation rates by several orders of magnitude, making metal ion contamination a critical consideration for stability assessments.

Kinetic studies using hexachloroiridate(IV) as an oxidizing agent have revealed fundamental mechanistic insights. The oxidation proceeds with a rate constant of 3.52 × 10⁶ M⁻¹s⁻¹ at ionic strength μ = 0.1 M and 25°C [18] [19] [20]. The reaction follows first-order kinetics in both the oxidizing agent and the thiolate anion concentration, indicating a bimolecular electron transfer mechanism. The derived self-exchange rate constant for the thiyl radical/thiolate redox couple is approximately 1 × 10⁵ M⁻¹s⁻¹ [18].

Radical formation pathways constitute another significant aspect of thiol reactivity. Hydrogen atom abstraction from the thiol group readily generates thiyl radicals (RS- ), which can subsequently participate in chain propagation reactions [21] [22]. Rate constants for hydrogen atom abstraction by carbon-centered radicals from thiols range from 0.8 × 10⁸ to 1.5 × 10⁸ M⁻¹s⁻¹ at 25°C, demonstrating the high reactivity of the sulfur-hydrogen bond [21].

Michael-type addition reactions represent an important class of thiol reactivity where calcium thioglycolate can function as a nucleophile. These reactions involve the addition of thiolate anions to electron-deficient alkenes and proceed through base-catalyzed mechanisms [23] [24] [25]. The reaction rates are highly dependent on the basicity of the medium and the electron-withdrawing character of the alkene substituents.

Complexation behavior with metal ions constitutes a critical aspect of the compound's chemical reactivity. Calcium thioglycolate forms particularly strong complexes with transition metal ions through coordination involving both the thiol sulfur and carboxylate oxygen atoms [26] [27]. This chelating ability has found applications in metal ion recovery processes and analytical chemistry applications.

pH-dependent reactivity significantly influences all aspects of thiol group behavior. The pKa of the thioglycolic acid component (approximately 3.7) determines the relative concentrations of protonated and deprotonated forms at any given pH [6]. Since thiolate anions are significantly more nucleophilic and reactive than their protonated counterparts, alkaline conditions substantially enhance most chemical reactions involving the thiol functionality.

Oxidation product analysis reveals the formation of various oxidized species depending on reaction conditions. Under mild oxidative conditions, disulfide formation predominates, while more vigorous oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acid derivatives [28] [22]. The specific product distribution depends on factors including oxidant strength, pH, temperature, and the presence of catalytic species.

Oxidizing AgentRate Constant (M⁻¹s⁻¹)MechanismPrimary Products
O₂ (metal-catalyzed)10⁴-10⁶Radical chainDisulfides, SO₂
H₂O₂10³-10⁵SN2 displacementSulfenic acid → disulfide
[IrCl₆]²⁻3.52 × 10⁶Electron transferThiyl radicals → disulfide
Hydroxyl radicals4.1 × 10⁹H-atom abstractionα-Thio radicals
Michael acceptors10²-10⁴Nucleophilic additionThioether products

The environmental stability of calcium thioglycolate trihydrate is significantly influenced by atmospheric conditions. Exposure to air results in gradual oxidation of the thiol groups, leading to disulfide formation and potential degradation of the compound's functional properties [29]. Storage under inert atmosphere conditions, preferably with exclusion of light and at reduced temperatures, is essential for maintaining long-term stability [29].

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

221.9333419 g/mol

Monoisotopic Mass

221.9333419 g/mol

Heavy Atom Count

11

Related CAS

65208-41-5

GHS Hazard Statements

Aggregated GHS information provided by 80 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (93.75%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Calcium thioglycolate trihydrate

Dates

Last modified: 08-16-2023

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